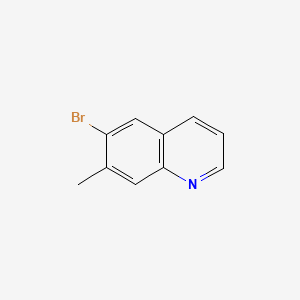

![molecular formula C16H15NO3 B595933 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid CAS No. 1261915-41-6](/img/structure/B595933.png)

2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

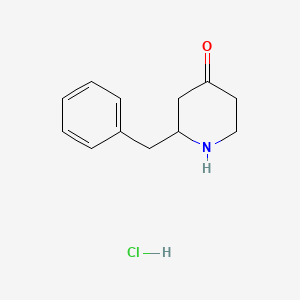

“2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid” is a chemical compound with the CAS Number: 1261915-41-6 . It has a molecular weight of 269.3 and its IUPAC Name is 3’-[(ethylamino)carbonyl][1,1’-biphenyl]-2-carboxylic acid .

Molecular Structure Analysis

The molecular formula of “this compound” is C16H15NO3 . The InChI Code is 1S/C16H15NO3/c1-2-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include its molecular weight (269.3), molecular formula (C16H15NO3), and IUPAC Name (3’-[(ethylamino)carbonyl][1,1’-biphenyl]-2-carboxylic acid) .Applications De Recherche Scientifique

Peroxisome Proliferator-Activated Receptor Gamma Agonists

Compounds structurally related to 2-[3-(N-Ethylaminocarbonyl)phenyl]benzoic acid have been investigated for their potential as peroxisome proliferator-activated receptor gamma (PPARgamma) agonists. These agonists show antidiabetic activity in rodent models of type 2 diabetes by influencing glucose and lipid metabolism. The structure-activity relationship studies focus on optimizing the N-aryl substituent to enhance activity, highlighting the significance of precise chemical modifications on biological outcomes (Cobb et al., 1998).

Quantum Chemical Studies

Quantum chemical studies on substituted benzoic acids, including derivatives similar to the compound of interest, provide insights into the dissociation, dimerization, and combustion enthalpies. These studies are crucial for understanding the fundamental properties of these compounds, which could influence their applications in material science and organic synthesis (Sainsbury).

Benzoic Acid Biosynthesis

Research on the biosynthesis of benzoic acid in plants and bacteria suggests a pathway that mirrors fatty acid β-oxidation. This understanding could lead to applications in biotechnology, especially in the production of natural products containing benzoic acid derivatives. The study shows how benzoic acid is a critical precursor in the biosynthesis of various benzoyl and benzyl groups, indicating its importance in natural product chemistry (Hertweck et al., 2001).

Antifungal Activity

Some derivatives of benzoic acid have been synthesized and evaluated for their antifungal activity. This research highlights the potential therapeutic applications of benzoic acid derivatives in treating fungal infections. The structure-activity relationship studies aim to identify potent antifungal agents, underscoring the importance of benzoic acid derivatives in medicinal chemistry (Singh & Vedi, 2014).

Crystal Energy Landscapes

The study of crystal energy landscapes of fenamic acid (a derivative of benzoic acid) explores the polymorphophore concept, demonstrating how conformational flexibility influences the crystal structures of these compounds. This research is significant for material science, especially in the design and development of pharmaceutical compounds with desired physical properties (Uzoh et al., 2012).

Safety and Hazards

Mécanisme D'action

Target of Action

. The role of these enzymes can vary widely, from catalyzing biochemical reactions to regulating metabolic pathways.

Biochemical Pathways

, suggesting that it may influence a variety of biochemical processes.

Pharmacokinetics

. These properties would significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action.

Result of Action

. As a substrate for various enzymes, its transformation could result in the production of metabolites with potential biological activity.

Propriétés

IUPAC Name |

2-[3-(ethylcarbamoyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c1-2-17-15(18)12-7-5-6-11(10-12)13-8-3-4-9-14(13)16(19)20/h3-10H,2H2,1H3,(H,17,18)(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECHUEVGKNJDBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=CC(=C1)C2=CC=CC=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70683349 |

Source

|

| Record name | 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261915-41-6 |

Source

|

| Record name | 3'-(Ethylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70683349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

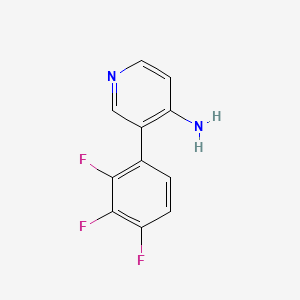

![4-(4-Methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)pyridin-2-ylamino)butan-2-ol](/img/structure/B595854.png)

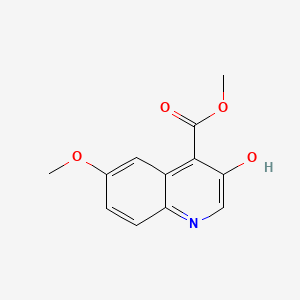

![5-O-Benzyl 7a-O-ethyl (3aS,7aS)-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine-5,7a-dicarboxylate;hydrochloride](/img/structure/B595860.png)

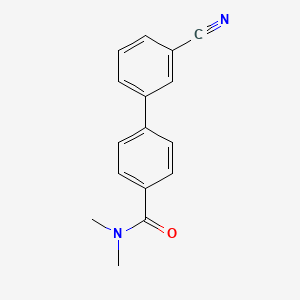

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-(2-oxoethyl)amino]acetate](/img/structure/B595862.png)

![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)